molecular formula C12H14N2O3 B5665116 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione

1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione

Cat. No.: B5665116
M. Wt: 234.25 g/mol
InChI Key: QNCIXXYPECGJHQ-UHFFFAOYSA-N
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Description

1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the methoxyphenyl group and the pyrrolidine-2,5-dione moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione typically involves the reaction of 2-methoxyaniline with a suitable pyrrolidine-2,5-dione precursor. One common method includes the use of a Mannich reaction, where 2-methoxyaniline, formaldehyde, and pyrrolidine-2,5-dione are reacted under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-{[(2-Hydroxyphenyl)amino]methyl}pyrrolidine-2,5-dione.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to form the corresponding diol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 1-{[(2-Hydroxyphenyl)amino]methyl}pyrrolidine-2,5-dione.

    Reduction: 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents, leading to variations in their biological activities.

    2-Methoxyaniline derivatives: These compounds contain the 2-methoxyaniline moiety and exhibit different chemical and biological properties depending on the attached functional groups.

Uniqueness: The unique combination of the methoxyphenyl group and the pyrrolidine-2,5-dione moiety in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(2-methoxyanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCIXXYPECGJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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